5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
[1,2,4]Triazolo[1,5-c]quinazolines are a class of compounds that have been studied for their potential biological activities . They are part of a larger family of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, allowing for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-c]quinazolines often involves the use of eco-compatible catalysts and reaction conditions . A base-promoted tandem SNAr/Boulton-Katritzky rearrangement has been reported as a method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-c]quinazolines is characterized by a five-membered triazole ring fused with a quinazoline ring . The exact structure of “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” would include additional functional groups attached to this core structure.Scientific Research Applications
Energetic Materials Development
Compounds with a [1,2,4]triazoloquinazoline structure have been explored for their potential as energetic materials. These compounds can be synthesized effectively using tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and show promise as secondary explosives due to their good calculated detonation performance .
Biological Activity and Drug Design
The [1,2,4]triazoloquinazoline derivatives are a rich source of compounds with diverse biological properties. They have been found to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These compounds interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments, making them candidates for drug design .
Anticancer Agent Synthesis
The fusion of quinazoline and triazole rings, along with the modification of their derivatives, has been reported to demonstrate antitumor properties. These derivatives can be potential anticancer agents, and their synthesis and evaluation are crucial in the development of new therapeutic drugs .
Hydrolytic Stability Studies
The hydrolytic decomposition mechanisms of [1,2,4]triazoloquinazolines have been studied using DFT methods. Understanding these mechanisms is essential for the development of stable pharmaceuticals and other chemical products that require controlled degradation .
Heat-Resistant Explosives
Some [1,2,4]triazoloquinazoline derivatives have shown significant potential as heat-resistant explosives. Their remarkable measured density, excellent thermal stability, and very good calculated detonation performance make them suitable for applications requiring high thermal resistance .
Sensitivity Analysis for Energetic Materials
A detailed study based on X-ray diffraction has been used to illustrate the relationship between weak interactions and the sensitivity of energetic materials. This analysis is vital for designing next-generation fused ring energetic materials for different applications .
Safety And Hazards
Future Directions
The future directions for research on “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve the development of more efficient synthetic protocols, the exploration of their potential biological activities, and the optimization of their properties for drug discovery purposes .
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMADDCKWGCYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline |
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